molecular formula C17H17BrN6O2 B2791382 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1903442-21-6

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B2791382
CAS No.: 1903442-21-6
M. Wt: 417.267
InChI Key: UWNBZKKTGJIIHC-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a high-quality chemical compound recognized in scientific research as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) Source . ALK is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation, and its dysregulation, often via gene rearrangements, is a well-characterized driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma Source . This compound acts by competitively binding to the ATP-binding site of the ALK kinase domain, thereby blocking its phosphorylating activity and subsequent downstream signaling through pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK Source . Its core research value lies in its utility as a targeted tool compound for investigating the biological mechanisms of ALK-dependent malignancies, enabling the in vitro and in vivo study of tumor growth, survival, and resistance mechanisms. Researchers utilize this inhibitor to probe ALK signaling in cellular models, to evaluate its efficacy in suppressing tumor progression in xenograft studies, and to contribute to the development of novel therapeutic strategies for overcoming resistance to first-generation ALK inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-10-8-11(2)24-17(20-10)21-14(22-24)16(25)23-7-5-12(9-23)26-15-13(18)4-3-6-19-15/h3-4,6,8,12H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBZKKTGJIIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone typically begins with the functionalization of the pyrrolidinyl group. The 3-bromopyridine is reacted with a suitable base to facilitate nucleophilic substitution. The intermediate formed is then coupled with a pyrrolidine derivative under controlled conditions to obtain the desired product.

  • Industrial Production Methods: : Industrially, the synthesis may involve optimized catalytic processes and the use of high-throughput screening techniques to maximize yield and efficiency while minimizing by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromopyridine Site

The 3-bromopyridine group undergoes substitution reactions with nucleophiles, enabling derivatization. This reactivity is critical for introducing functional groups or coupling partners.

Reaction TypeConditionsProductKey Findings
Suzuki CouplingPd catalyst, aryl/heteroaryl boronic acids, base (K2CO3 or Cs2CO3), solvent (dioxane/H2O) Biaryl or heterobiaryl derivativesBromine substitution with aryl groups enhances π-π stacking interactions in bioactive analogs .
Buchwald-Hartwig AminationPd(dba)₂, Xantphos, amine, solvent (toluene) Aryl amine derivativesUsed in piperazine-containing drug syntheses; applicable to bromopyridine systems .
CyanationCuCN, DMF, 100°C Cyano-pyridine derivativePalladium-mediated cyanation reported for triazolopyrimidine bromides .

Mechanistic Insight : The electron-withdrawing effect of the adjacent oxygen atom activates the bromopyridine ring for SNAr, facilitating cross-couplings or direct substitutions.

Functionalization of the Triazolopyrimidine Core

The triazolo[1,5-a]pyrimidine ring undergoes regioselective modifications, particularly at the 5- and 7-positions, to modulate electronic and steric properties.

Key Reactions:

  • Chlorination : Treatment with POCl₃ converts hydroxyl groups to chlorides, enabling subsequent nucleophilic displacements (e.g., with amines or thiols) .

  • Suzuki-Miyaura Coupling : Boronic acids react at halogenated positions (if present), introducing aryl/heteroaryl groups . Example:
    Triazolo-pyrimidine-Cl+Ar-B(OH)2PdTriazolo-pyrimidine-Ar\text{Triazolo-pyrimidine-Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Triazolo-pyrimidine-Ar}

  • Alkylation/Acylation : The NH group (if present) reacts with alkyl halides or acyl chlorides under basic conditions .

Structural Impact : Substitution at the 5-position with fluorophenyl groups enhances mycobacterial ATP synthase inhibition in analogs .

Pyrrolidine Ring Modifications

The pyrrolidine moiety offers sites for stereoselective functionalization:

  • Oxidation : Catalytic oxidation (e.g., with RuO₄) converts the pyrrolidine ring to a pyrrolidinone, altering conformational flexibility .

  • N-Alkylation : Quaternization of the nitrogen with alkyl halides under basic conditions increases water solubility .

  • Ring-Opening : Strong acids or bases cleave the ring, though this is less common due to stability conferred by the methanone linkage .

Methanone Linkage Reactivity

The central methanone group (C=O) participates in:

  • Grignard Additions : Organomagnesium reagents attack the carbonyl, forming secondary alcohols.

  • Reduction : NaBH₄ or LiAlH₄ reduces C=O to CH₂, though steric hindrance may limit efficiency.

  • Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Photochemical and Stability Studies

  • Photodegradation : UV exposure induces cleavage at the pyrrolidine-oxygen bond, forming pyridone byproducts.

  • Hydrolytic Stability : Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) due to electron-deficient triazolopyrimidine and steric shielding .

Derivatization Strategies for Bioactivity Optimization

  • Library Synthesis : Parallel synthesis via SNAr and cross-coupling generates analogs with varied substituents (Table 1) .

  • SAR Trends :

    • Electron-withdrawing groups (e.g., -F, -CN) on the pyridine ring improve metabolic stability .

    • Bulky substituents on the triazolopyrimidine reduce hERG channel binding liabilities .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Compounds containing pyrrolidine and pyridine derivatives have demonstrated significant antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL.

CompoundBacterial StrainMIC (mg/mL)
PA-1S. aureus0.0039
PA-1E. coli0.025

The mechanism of action likely involves interaction with microbial enzymes or receptors, leading to disruption of microbial metabolism or cell wall synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Research on related triazole-pyrimidine derivatives has indicated potential efficacy against various cancer cell lines, including breast cancer cells . The structural features of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Pyrrolidine Ring : Essential for stabilizing interactions with target proteins.

Understanding these relationships can guide future modifications to enhance efficacy and reduce toxicity.

Case Studies

Several studies have explored the biological activities of compounds similar to (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone:

  • Pyrrolidine Derivatives Study : A study evaluated various pyrrolidine derivatives for their antibacterial properties, revealing that those with halogen substitutions exhibited superior activity against Gram-positive and Gram-negative bacteria.
  • Pyridine-Based Compounds Research : Another research effort focused on synthesizing pyridine derivatives that showed promising results in inhibiting biofilm formation and enhancing antibacterial efficacy against resistant strains.

Mechanism of Action

  • Molecular Targets and Pathways: : The compound exerts its effects by binding to specific receptors or enzymes, modulating their activity. This interaction influences various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectral Comparisons

The table below compares the target compound with structurally related triazolopyrimidine derivatives from the evidence:

Compound Core Structure Substituents Melting Point Key Spectral Data
Target Compound [1,2,4]triazolo[1,5-a]pyrimidine 3-Bromopyridinyloxy-pyrrolidinyl, 5,7-dimethyl Not reported Not available in evidence
1,2,4-Triazolo[1,5-a]pyrimidine (Compound 5d, ) [1,2,4]triazolo[1,5-a]pyrimidine Varies by synthesis (e.g., ethyl, acetyl, cyano groups) Not reported Elemental analysis and spectral data (IR, NMR) confirmed structures
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-one (Compound 13, ) [1,2,4]triazolo[4,3-a]pyrimidin-5-one 3-(2-Hydroxyphenyl), 7-methyl, 1-phenyl 184°C IR: 3433 cm⁻¹ (OH), 1680 cm⁻¹ (C=O); <sup>1</sup>H-NMR: δ 2.35 (CH3), 6.16 (pyrimidine-H)
Key Observations:
  • Electronic Effects: The bromine in the target compound’s pyridinyl group contrasts with the hydroxyl group in Compound 13.
  • Solubility : The pyrrolidinyl group in the target compound likely enhances solubility in polar solvents relative to the phenyl substituents in Compound 13.
  • Spectral Signatures : While IR data for the target compound is absent, the C=O stretch in Compound 13 (1680 cm⁻¹) provides a benchmark for analogous carbonyl groups in triazolopyrimidines.

Biological Activity

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a synthetic organic molecule with a complex structure that suggests potential pharmacological properties. This article discusses the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrN4O2C_{14}H_{13}BrN_4O_2 with a molecular weight of approximately 349.188 g/mol. The structure features a brominated pyridine moiety linked to a pyrrolidine ring and a triazolopyrimidine component, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities. The mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of heteroatoms in the structure may enhance binding affinity to biological receptors.
  • Antimicrobial Activity : Structural analogs have demonstrated efficacy against various microbial strains.

Pharmacological Assays

Biological activity is typically assessed through pharmacological assays. For example:

Assay Type Target Outcome
AntimicrobialBacterial strainsInhibition of growth
CytotoxicityCancer cell linesIC50 values indicating potency
Enzyme ActivitySpecific metabolic pathwaysPercent inhibition

Case Studies and Research Findings

Recent studies have highlighted the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Activity : A study demonstrated that derivatives with similar scaffolds exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Neuroactivity : Other research has indicated that pyrrolidine derivatives can exhibit neuroactive properties, suggesting that this compound might also influence neurological pathways.
  • Enzyme Inhibition Studies : Some compounds have been shown to act as effective inhibitors of key enzymes involved in cancer metabolism, leading to reduced tumor growth in preclinical models .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific structural features are crucial for enhancing biological activity:

  • Bromine Substitution : The presence of bromine in the pyridine ring may enhance lipophilicity and receptor binding.
  • Pyrrolidine Moiety : This component is often linked to improved bioavailability and metabolic stability.

Q & A

Q. What are the common synthetic routes for (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone?

The synthesis typically involves sequential functionalization of the triazolopyrimidine core. A two-step approach is often employed:

  • Step 1: Formation of the triazolopyrimidine scaffold via condensation reactions between hydrazine derivatives and carbonyl compounds (e.g., substituted pyrimidines) .
  • Step 2: Introduction of the bromopyridine-pyrrolidine moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkage formation) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry, particularly for the pyrrolidine and triazolopyrimidine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .
  • X-ray Crystallography : Resolves crystallographic packing and bond angles, crucial for structural confirmation in solid-state studies .
  • Elemental Analysis : Validates purity and empirical formula .

Q. How do solvent polarity and pH influence the stability of this compound during storage?

Stability is pH- and light-sensitive:

  • pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the methanone group or ether linkage. Neutral buffers (pH 6–8) are recommended .
  • Solvent : Use inert, anhydrous solvents (e.g., DMSO or acetonitrile) to minimize degradation. Aqueous solutions require stabilizers like ascorbic acid for radical scavenging .

Advanced Research Questions

Q. How can researchers design analogs to study structure-activity relationships (SAR) for kinase inhibition?

  • Core Modifications : Substitute the 5,7-dimethyl groups on the triazolopyrimidine with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .
  • Pyrrolidine Optimization : Introduce chiral centers or rigidify the pyrrolidine ring via spirocyclic systems to improve selectivity .
  • Biological Assays : Use kinase profiling panels (e.g., ATP-competitive assays) to correlate structural changes with IC50 values .

Q. What experimental designs are suitable for evaluating this compound’s environmental fate in ecological risk assessments?

  • Laboratory Studies :
  • Hydrolysis Kinetics : Measure degradation rates under varying pH and temperature conditions .
  • Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown .
    • Field Studies :
  • Use randomized block designs with split plots to assess soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., triazolopyrimidine derivatives) to identify expected shift ranges .
  • Dynamic NMR : Resolve conformational equilibria (e.g., pyrrolidine ring puckering) by varying temperature .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What mechanistic insights explain this compound’s interaction with cytochrome P450 enzymes?

  • Metabolite Profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS to map oxidation sites (e.g., demethylation of the triazolopyrimidine) .
  • Docking Studies : Use crystal structures of CYP3A4 or CYP2D6 to predict binding modes and identify steric clashes with the bromopyridine group .

Methodological Notes

  • Synthetic Challenges : Low yields in coupling steps may require ligand screening (e.g., XPhos for Buchwald-Hartwig amination) .
  • Data Contradictions : Conflicting bioactivity results across studies may arise from assay conditions (e.g., ATP concentration in kinase assays); standardize protocols using guidelines from Journal of Heterocyclic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.